

An In-depth Technical Guide to 1,3-Dibromo-5-isopropylbenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-5-isopropylbenzene

Cat. No.: B1302843

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This technical guide provides a comprehensive overview of **1,3-Dibromo-5-isopropylbenzene**, a substituted aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physical properties, and a key synthetic protocol.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is 1,3-dibromo-5-(propan-2-yl)benzene^[1]. It is also commonly known by several synonyms, which are listed in the table below for easy reference.

Identifier Type	Value
IUPAC Name	1,3-dibromo-5-(propan-2-yl)benzene [1]
Common Name	1,3-Dibromo-5-isopropylbenzene [1] [2] [3] [4] [5]
CAS Number	62655-20-3 [1] [2] [3] [5] [6]
Molecular Formula	C9H10Br2 [1] [2] [4] [5] [6]
Molecular Weight	277.98 g/mol [1] [4] [6]
InChI	InChI=1S/C9H10Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 [1] [2]
InChIKey	NZSDHAXDRSHURO-UHFFFAOYSA-N [1] [2]
Canonical SMILES	CC(C)C1=CC(=CC(=C1)Br)Br [1] [2]
Synonyms	Benzene, 1,3-dibromo-5-(1-methylethyl)-; 1,3-dibromo-5-isopropyl-benzene [1]

Physicochemical Properties

A summary of the key physical and chemical properties of **1,3-Dibromo-5-isopropylbenzene** is presented in the following table.

Property	Value	Notes
Appearance	Not Available	Data not specified in the search results.
Solubility	Insoluble (5.8E-4 g/L)	at 25 °C [2]
Purity	>97%	As per a commercial supplier [5] .

Experimental Protocols

Synthesis of 1,3-Dibromo-5-isopropylbenzene

A common synthetic route to **1,3-Dibromo-5-isopropylbenzene** involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.

Materials:

- 2,6-dibromo-4-isopropylaniline (S12n)
- 96% Ethanol
- 98% Sulfuric Acid (H_2SO_4)
- Sodium Nitrite ($NaNO_2$)
- Dichloromethane
- Sodium Sulfate (Na_2SO_4)
- Ice water

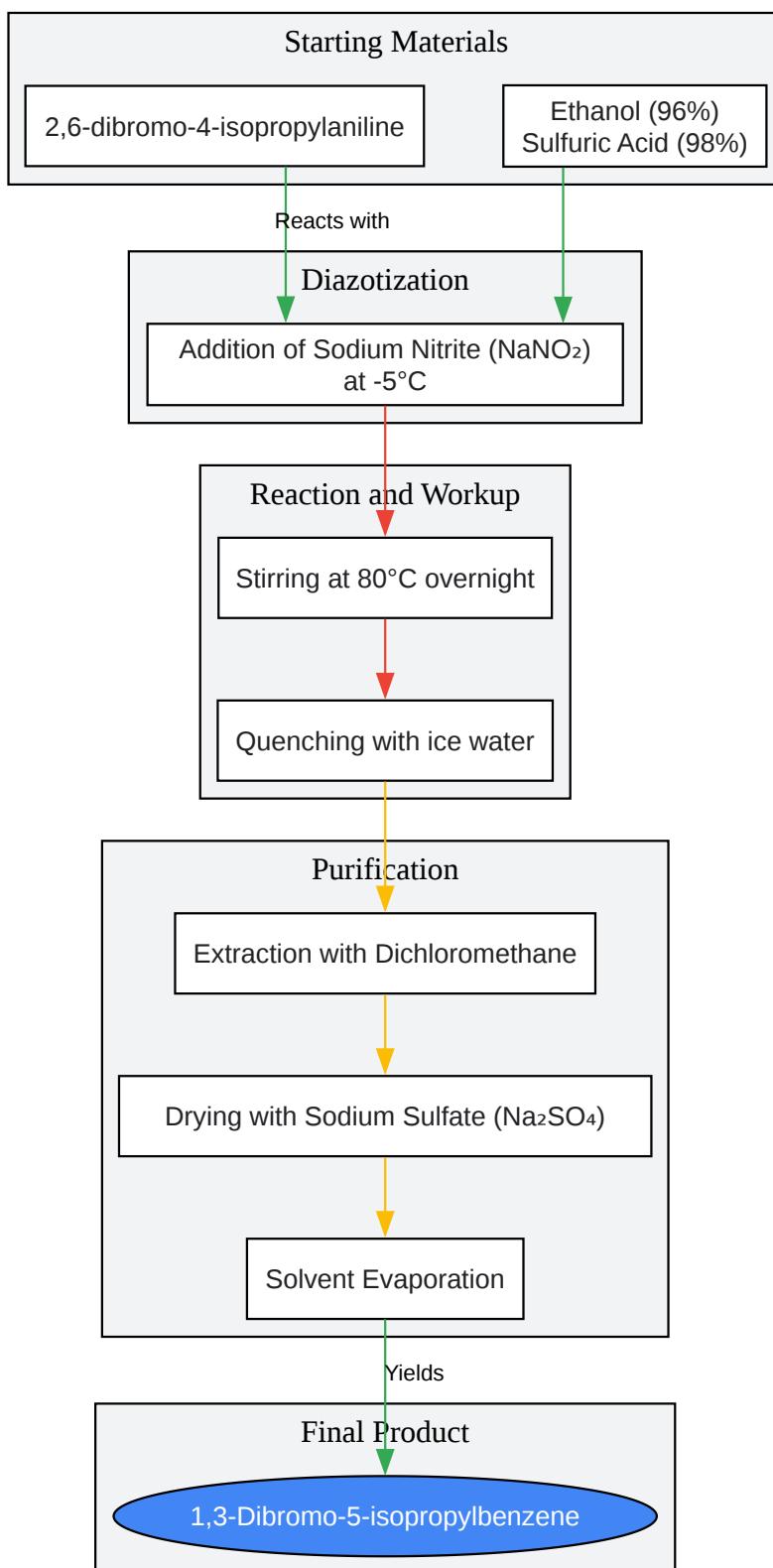
Procedure:

- A mixture of 500 mL of 96% ethanol and 133 mL of 98% H_2SO_4 is prepared and cooled to -5 °C with vigorous stirring.
- To this cooled mixture, 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline is added over a period of 15 minutes.
- Subsequently, 16.864 g of $NaNO_2$ is added to the reaction mixture over 1 hour at the same temperature.
- The resulting mixture is then heated to 80 °C and stirred overnight.
- After the reaction is complete, ice water is added to the system.
- The organic product is extracted with four 400 mL portions of dichloromethane.
- The combined organic extracts are dried over Na_2SO_4 .

- The solvent is evaporated to yield **1,3-dibromo-5-isopropylbenzene**. The reported yield for this procedure is 63% (15.7 g)[6].

Visualized Experimental Workflow

The synthesis of **1,3-Dibromo-5-isopropylbenzene** can be visualized as a multi-step process, starting from the precursor and proceeding through several key stages to the final product.

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Caption: Synthesis workflow for **1,3-Dibromo-5-isopropylbenzene**.

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